molecular formula C16H17N B3029421 1,3,6,8-Tetramethyl-9H-carbazole CAS No. 6558-85-6

1,3,6,8-Tetramethyl-9H-carbazole

Cat. No.: B3029421
CAS No.: 6558-85-6
M. Wt: 223.31 g/mol
InChI Key: KBGPFZUZKTUOII-UHFFFAOYSA-N
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Description

1,3,6,8-Tetramethyl-9H-carbazole is an organic compound with the molecular formula C₁₆H₁₇N. It is a derivative of carbazole, characterized by the presence of four methyl groups at the 1, 3, 6, and 8 positions on the carbazole ring. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetramethyl-9H-carbazole can be synthesized through several methods. One common approach involves the alkylation of carbazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,3,6,8-Tetramethyl-9H-carbazole can be compared with other carbazole derivatives, such as:

Biological Activity

1,3,6,8-Tetramethyl-9H-carbazole (TMC) is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article explores the biological activity of TMC, focusing on its effects on various cellular mechanisms, particularly in cancer and cardiovascular contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₇N
  • Molecular Weight : 223.32 g/mol
  • CAS Number : 6558-85-6
  • Purity : >98% .

Anticancer Activity

TMC has been studied for its potential anticancer properties. Research indicates that derivatives of carbazole compounds can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma), C6 (glioma).
  • IC50 Values : Some N-substituted carbazole derivatives showed IC50 values as low as 5.9 µg/mL against C6 cells, indicating significant cytotoxicity .

In studies focusing on TMC specifically, it has been observed that it may interact with key signaling pathways involved in tumorigenesis. For example, it has been suggested that TMC could inhibit the activation of STAT3, a transcription factor linked to cancer progression .

Cardiovascular Effects

Recent studies have highlighted the cardiovascular implications of TMC exposure. In particular:

  • Model Used : Atherosclerotic model mice.
  • Findings : TMC exposure altered energy metabolism by disrupting the tricarboxylic acid cycle and decreasing ATP synthesis. This disturbance was linked to increased production of reactive oxygen species (ROS), which are known to exacerbate atherosclerosis .

Data Table: Biological Activities of this compound

Activity TypeEffect ObservedModel/Cell LineReference
AnticancerInduces apoptosisA549 (lung carcinoma)
AnticancerCytotoxicity (IC50 = 5.9 µg/mL)C6 glioma
CardiovascularDecreased ATP synthesisAtherosclerotic model mice
CardiovascularIncreased ROS productionAtherosclerotic model mice

Case Study 1: Apoptosis Induction in Glioma Cells

In a study investigating the apoptotic effects of carbazole derivatives, TMC was shown to activate both extrinsic and intrinsic pathways leading to cell death in glioma cells. Microscopic analysis revealed nuclear shrinkage and DNA condensation as markers of apoptosis .

Case Study 2: Metabolomic Profiling in Atherosclerosis

A comprehensive metabolomic profiling study demonstrated that TMC exposure significantly affected metabolic pathways in atherosclerotic mice. The findings indicated that TMC not only altered energy metabolism but also had potential implications for cardiovascular health by promoting oxidative stress through ROS production .

Properties

IUPAC Name

1,3,6,8-tetramethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGPFZUZKTUOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-85-6
Record name 1,3,6,8-Tetramethyl-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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